molecular formula C18H36N2OS B13341831 Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate

Cat. No.: B13341831
M. Wt: 328.6 g/mol
InChI Key: HQVGLGQOHSPRIE-UHFFFAOYSA-N
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Description

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is a chemical compound with the molecular formula C18H37N2OS. It is known for its unique structure, which includes a dodecyl chain and a tetrahydrofuran ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate typically involves the reaction of dodecylamine with tetrahydrofuran-2-carbaldehyde, followed by the addition of thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The tetrahydrofuran ring and the dodecyl chain play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl [(tetrahydrofuran-2-ylmethyl)amino]methanedithioate: Similar structure but with a different functional group.

    Tetrahydrofurfuryl methacrylate: Contains a tetrahydrofuran ring but differs in its overall structure and applications.

Uniqueness

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is unique due to its specific combination of a dodecyl chain and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H36N2OS

Molecular Weight

328.6 g/mol

IUPAC Name

dodecyl N'-(oxolan-2-ylmethyl)carbamimidothioate

InChI

InChI=1S/C18H36N2OS/c1-2-3-4-5-6-7-8-9-10-11-15-22-18(19)20-16-17-13-12-14-21-17/h17H,2-16H2,1H3,(H2,19,20)

InChI Key

HQVGLGQOHSPRIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=NCC1CCCO1)N

Origin of Product

United States

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